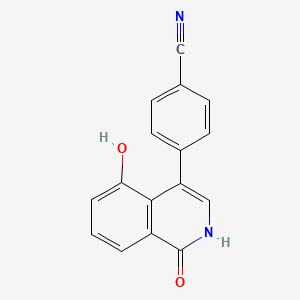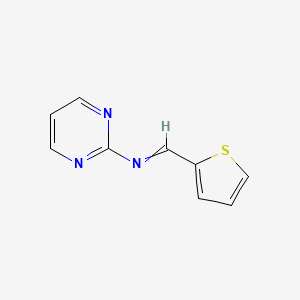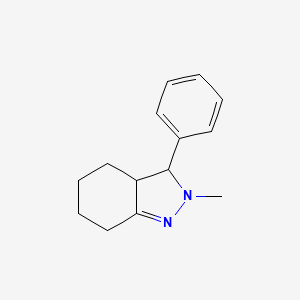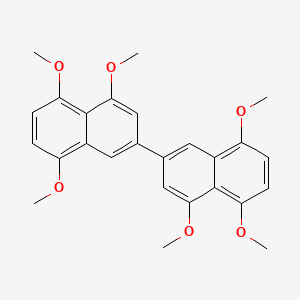![molecular formula C13H11N3O B12543873 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide CAS No. 827596-02-1](/img/structure/B12543873.png)
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide typically involves the condensation of 4-aminobenzamide with pyridine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzamide moieties can be modified.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide or pyridine rings.
Reduction: Reduced forms of the benzamide or pyridine rings.
Substitution: Substituted derivatives with various functional groups attached to the benzamide or pyridine rings.
Scientific Research Applications
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, as a quorum sensing inhibitor, it can bind to and inhibit the activity of quorum sensing receptors in bacteria, thereby preventing the expression of genes involved in biofilm formation and virulence . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but with different functional groups.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A methylated derivative with distinct properties.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: A nitro-substituted derivative with unique reactivity.
Uniqueness
4-{(E)-[(Pyridin-4-yl)methylidene]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a quorum sensing inhibitor and its potential therapeutic applications set it apart from other similar compounds.
Properties
CAS No. |
827596-02-1 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C13H11N3O/c14-13(17)11-1-3-12(4-2-11)16-9-10-5-7-15-8-6-10/h1-9H,(H2,14,17) |
InChI Key |
OPGXTFCDDUBVNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=CC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dimethyl-2-[methyl(phenyl)phosphorothioyl]aniline](/img/structure/B12543805.png)




![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 1-(phenylsulfonyl)-3-(1H-pyrazol-4-yl)-, ethyl ester](/img/structure/B12543839.png)

![5-[(Diethylamino)methyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12543851.png)


![2-[(2,4-Dichlorophenyl)methylidene]cyclopentan-1-one](/img/structure/B12543877.png)

